2-(Aminomethyl)-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S.ClH/c1-3-5(6(9)10)11-4(2-7)8-3;/h2,7H2,1H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRGWUMGLZKFKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CN)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878744-20-8 | |
| Record name | 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization Using Alkyl 4-(Halo)-2-chloroacetoacetate and Thioacetamide
A highly efficient and improved process for synthesizing 2-methylthiazole-5-carboxylates, which are key intermediates for the target compound, involves the reaction of alkyl 4-(halo)-2-chloroacetoacetate with thioacetamide in the presence of an amine base such as triethylamine in acetonitrile solvent.
-
- Molar ratio of thioacetamide: 1.05 to 2.0 equivalents per mole of alkyl 4-(halo)-2-chloroacetoacetate (optimal ~1.2).
- Amine base: at least 2.5 equivalents to ensure complete reaction.
- Initial temperature: ambient to 60°C.
- Reaction time: approximately 1 hour reflux in acetonitrile.
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- Initial nucleophilic attack of thioacetamide on the halo-substituted acetoacetate.
- Cyclization to form the thiazole ring.
- Dehydration to yield alkyl 4-halomethyl-2-methylthiazole-5-carboxylate.
-
- High yield and selectivity.
- Mild reaction conditions.
- Avoids harsh acid-catalyzed dehydration steps common in earlier methods.
This step produces the methylthiazole ester intermediate, which can be subsequently hydrolyzed to the corresponding carboxylic acid.
Conversion of Ester to 2-(Aminomethyl)-4-methyl-1,3-thiazole-5-carboxylic Acid
Following the formation of the methylthiazole-5-carboxylate ester, hydrolysis under acidic or basic conditions converts the ester to the free acid form. The aminomethyl substituent at position 2 is introduced or revealed by:
- Reaction of the ester or acid chloride derivative with an amine-protected intermediate.
- Use of substituted thiourea or aminomethylation reagents to introduce the aminomethyl group.
A preferred method involves:
Use of Acidic Solvents and Thiourea for Aminomethylation
An improved synthetic route includes:
- Using acidic solvents such as formic acid, acetic acid, propionic acid, or trifluoroacetic acid to facilitate the reaction.
- Addition of hydrochloric acid to form the hydrochloride salt of the product.
- Reaction with thiourea at elevated temperatures (60-65°C) for extended periods (e.g., 11 hours) to complete aminomethylation.
This method allows for:
- Efficient formation of the aminomethyl group on the thiazole ring.
- Direct isolation of the hydrochloride salt, enhancing compound stability and purity.
Summary Table of Key Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Cyclization and ring formation | Alkyl 4-(halo)-2-chloroacetoacetate + thioacetamide + triethylamine in acetonitrile; reflux ~1 hr | Alkyl 4-halomethyl-2-methylthiazole-5-carboxylate ester; high yield |
| 2 | Ester hydrolysis | Acidic or basic hydrolysis | Conversion of ester to 2-methylthiazole-5-carboxylic acid |
| 3 | Aminomethylation | Amine-protected acid chloride + substituted aniline + base; followed by deprotection | Introduction of aminomethyl group at position 2 |
| 4 | Salt formation and purification | Treatment with HCl in acetic acid; reaction with thiourea at 60-65°C for ~11 hrs | Formation of hydrochloride salt of target compound |
Research Findings and Process Advantages
- The described processes provide high yields and high purity products suitable for pharmaceutical intermediates.
- The use of amine bases in molar excess and controlled addition sequence improves reaction efficiency and selectivity.
- The acidic solvent system and thiourea treatment enable direct formation of the hydrochloride salt, simplifying downstream processing.
- The method avoids harsh conditions and minimizes by-products, making it suitable for scale-up and industrial production.
Chemical Reactions Analysis
Types of Reactions: 2-(Aminomethyl)-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Structural Information
The molecular formula for 2-(Aminomethyl)-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride is . Its structure can be summarized as follows:
- Molecular Weight : 208.67 g/mol
- SMILES : CC1=C(SC(=N1)CN)C(=O)O
- InChIKey : NGOUBVCYTYGUMH-UHFFFAOYSA-N
Medicinal Chemistry
One of the primary applications of this compound is in the development of pharmaceuticals. It has been studied for its potential as an antimicrobial agent. The thiazole ring structure is known to exhibit biological activity, making it a candidate for drug design against various pathogens.
- Case Study : Research has indicated that derivatives of thiazole compounds possess significant antibacterial properties. A study demonstrated that modifications to the thiazole structure can enhance its efficacy against resistant strains of bacteria .
Agricultural Chemistry
In agriculture, thiazole derivatives are explored for their role in developing agrochemicals, particularly fungicides and herbicides. The compound's ability to inhibit certain enzymatic pathways in plants can be leveraged to create effective crop protection agents.
- Case Study : A study exploring the synthesis of thiazole-based fungicides showed promising results in controlling fungal pathogens in crops, thereby improving yield and quality .
Data Tables
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 173.03793 | 135.4 |
| [M+Na]+ | 195.01987 | 144.3 |
| [M+NH4]+ | 190.06447 | 142.6 |
| [M+K]+ | 210.99381 | 140.5 |
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Key Compounds:
- BAC (2-[(4-Chlorobenzyl)amino] analog): The 4-chlorobenzyl group enhances antidiabetic activity in STZ-induced diabetic rats, likely due to improved binding to insulin-related receptors . The target compound lacks this hydrophobic substituent, suggesting lower efficacy in similar applications.
- Febuxostat Analogs: Incorporation of a methylene amine spacer between the benzyl group and thiazole ring improves xanthine oxidase binding affinity (IC₅₀ values ~0.5–5 µM) compared to the target compound’s simpler aminomethyl group .
Physicochemical Properties
- Solubility: The hydrochloride salt in the target compound improves aqueous solubility compared to non-ionic analogs like 2-(3-aminopropyl)-4-methyl-1,3-thiazole-5-carboxylic acid dihydrochloride (CAS: 398491-64-0), which has two chloride ions .
- Stability : Thiazole rings with electron-withdrawing groups (e.g., carboxylic acid) exhibit higher stability under physiological conditions. The target compound’s carboxylic acid group at position 5 may enhance metabolic stability compared to ester derivatives (e.g., ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate) .
Pharmacological Potential
- Antidiabetic Applications: BAC reduced blood glucose by 40–50% in diabetic rats, attributed to its chlorobenzylamino group’s role in oxidative stress mitigation . The target compound’s unsubstituted aminomethyl group may limit similar efficacy but could offer a safer profile.
- Enzyme Inhibition: Febuxostat analogs with benzylamino spacers showed 10-fold higher xanthine oxidase inhibition than the target compound, highlighting the importance of aromatic substituents in enzyme binding .
Biological Activity
2-(Aminomethyl)-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride (CAS No. 67899-00-7) is a thiazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its pharmacological properties. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.
The chemical formula of this compound is , with a molecular weight of 208.67 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Density | 1.5 ± 0.1 g/cm³ |
| Boiling Point | 400.6 ± 25.0 °C |
| Flash Point | 196.1 ± 23.2 °C |
| Storage Condition | 2–8 °C |
Antimicrobial Activity
Research has indicated that compounds containing the thiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of thiazoles have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Case Study:
In a study evaluating a series of thiazole derivatives, it was found that certain compounds exhibited Minimum Inhibitory Concentration (MIC) values as low as 3.91 µg/mL against Staphylococcus aureus and Escherichia coli . The lethal effect of these compounds was confirmed through further testing, demonstrating their potential as antimicrobial agents.
Antitumor Activity
Thiazole derivatives have also been investigated for their anticancer potential. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the thiazole ring significantly influence cytotoxicity against cancer cell lines.
Research Findings:
A review highlighted that thiazole-containing compounds showed IC50 values ranging from 1.61 to 23.30 µM against various cancer cell lines . Notably, some derivatives were found to be more potent than established chemotherapeutic agents like doxorubicin, indicating their potential as alternative therapeutic options.
The biological activity of this compound can be attributed to its ability to interact with cellular targets through multiple mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that thiazole derivatives can inhibit key enzymes involved in tumor progression and microbial resistance.
- Interference with Cell Signaling Pathways : The compound may disrupt signaling pathways critical for cancer cell survival and proliferation.
Summary of Findings
Q & A
Q. What are the recommended synthetic routes for 2-(Aminomethyl)-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride, and what reaction conditions optimize yield?
The synthesis of thiazole derivatives typically involves cyclization or condensation reactions. For example, analogous compounds like ethyl 2-chloro-4-phenyl-1,3-thiazole-5-carboxylate are synthesized via acetic acid-mediated reflux of precursors (e.g., thiourea derivatives and α-haloketones) . For the target compound, a plausible route involves reacting 4-methyl-1,3-thiazole-5-carboxylic acid with aminomethylating agents (e.g., formaldehyde and ammonium chloride) under acidic conditions, followed by HCl salt formation. Key parameters include:
- Temperature : Reflux (100–110°C) to ensure complete cyclization.
- Catalyst : Acetic acid or HCl to protonate intermediates and drive the reaction .
- Purification : Recrystallization from ethanol/water mixtures to isolate the hydrochloride salt.
Q. How should researchers characterize this compound, and what spectroscopic data are critical for validation?
Essential characterization methods include:
- NMR Spectroscopy : H and C NMR to confirm the thiazole ring, aminomethyl group (), and carboxylic acid protons. For example, analogous thiazoles show distinct H NMR signals at δ 2.5–3.0 ppm (methyl groups) and δ 8.0–9.0 ppm (aromatic protons) .
- HRMS : To verify the molecular ion peak () and isotopic pattern consistent with Cl (for HCl salt).
- FTIR : Peaks at 2500–2700 cm (N–H stretch of ammonium) and 1700–1750 cm (carboxylic acid C=O) .
Q. What solubility properties should be considered for in vitro bioactivity assays?
The hydrochloride salt form enhances water solubility. Solubility can be tested in:
- Aqueous buffers : Phosphate-buffered saline (PBS) at pH 7.4 for biological assays.
- Polar aprotic solvents : DMSO for stock solutions (ensure <1% v/v in assays to avoid cytotoxicity).
Precipitation at neutral pH may occur due to deprotonation of the carboxylic acid group; adjust pH to 3–4 for stability .
Advanced Research Questions
Q. How can computational chemistry guide the optimization of synthesis or bioactivity for this compound?
Quantum chemical calculations (e.g., density functional theory, DFT) can:
- Predict reaction pathways and transition states to identify energy barriers in synthesis .
- Model interactions with biological targets (e.g., enzyme active sites) using molecular docking. For example, thiazole derivatives with electron-withdrawing groups show enhanced binding to bacterial dihydrofolate reductase .
- Screen substituent effects: Computational libraries of analogous compounds (e.g., 2-methyl vs. 4-methyl thiazoles) can prioritize synthetic targets .
Q. How should researchers resolve contradictions in reported bioactivity data for thiazole derivatives?
Discrepancies in bioactivity (e.g., antimicrobial potency) may arise from:
- Structural variations : Minor substituent changes (e.g., methyl vs. chloro groups) alter lipophilicity and target affinity. Compare data from structurally aligned analogs .
- Assay conditions : Standardize protocols (e.g., MIC testing using CLSI guidelines) and include positive controls (e.g., ciprofloxacin for antibacterial assays) .
- Salt forms : Hydrochloride vs. free base may affect solubility and bioavailability. Re-test compounds under identical salt conditions .
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?
SAR studies should systematically modify:
- Aminomethyl group : Replace with bulkier amines (e.g., ethylamine) to assess steric effects.
- Carboxylic acid moiety : Esterify or convert to amides to evaluate hydrogen-bonding requirements.
- Thiazole substituents : Introduce halogens (e.g., Cl, Br) to enhance electrophilicity.
A comparative table of analogs from literature can guide design (Table 1) :
| Compound | Substituents | Bioactivity (IC, µM) | Reference |
|---|---|---|---|
| 4-Methyl-1,3-thiazole-5-carboxylic acid | No aminomethyl group | >100 (Antibacterial) | |
| 2-(Aminomethyl)-4-chloro-thiazole-5-carboxylic acid | Cl instead of CH | 12.5 (Enzyme inhibition) |
Q. How can researchers troubleshoot low yields in large-scale synthesis?
Scale-up challenges include:
- Byproduct formation : Monitor intermediates via TLC/HPLC. Optimize stoichiometry (e.g., excess aminomethylating agent).
- Purification : Switch from recrystallization to column chromatography for polar byproducts.
- Reaction time : Prolong reflux (8–12 hours) for complete conversion, confirmed by H NMR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
